molecular formula C14H7Cl2NO3 B15140659 Tafamidis-d3

Tafamidis-d3

Cat. No.: B15140659
M. Wt: 311.1 g/mol
InChI Key: TXEIIPDJKFWEEC-FYFKOAPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tafamidis-d3 involves several steps starting from 4-amino-3-hydroxybenzoic acid. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tafamidis-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .

Scientific Research Applications

Tafamidis-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Tafamidis-d3 exerts its effects by stabilizing the tetrameric structure of transthyretin (TTR), preventing its dissociation into monomers. This stabilization inhibits the formation of amyloid fibrils, which are responsible for the pathology of transthyretin amyloidosis. This compound binds to the thyroxine binding sites on TTR, thereby stabilizing the tetramer and reducing the availability of monomers for amyloidogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tafamidis-d3

This makes it a valuable tool in both research and therapeutic development .

Properties

Molecular Formula

C14H7Cl2NO3

Molecular Weight

311.1 g/mol

IUPAC Name

4,5,7-trideuterio-2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)/i1D,2D,5D

InChI Key

TXEIIPDJKFWEEC-FYFKOAPZSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1C(=O)O)[2H])OC(=N2)C3=CC(=CC(=C3)Cl)Cl)[2H]

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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